molecular formula C12H26O4 B3047960 1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis- CAS No. 150523-76-5

1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis-

Cat. No.: B3047960
CAS No.: 150523-76-5
M. Wt: 234.33 g/mol
InChI Key: WVRVZMCFNWLTLV-UHFFFAOYSA-N
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Description

1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis- is a complex organic compound characterized by its unique structure, which includes multiple ether and hydroxyl groups. This compound is part of a broader class of polyfunctional alcohols and ethers, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis- typically involves multi-step organic reactions. One common approach is the stepwise etherification of 1-propanol using appropriate reagents such as dialkyl halides under controlled conditions. The reaction conditions often require the presence of a strong base to facilitate the formation of the ether linkages.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis- can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form aldehydes or ketones.

  • Reduction: The compound can be reduced to form simpler alcohols or ethers.

  • Substitution: The ether linkages can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, and carboxylic acids.

  • Reduction: Simpler alcohols and ethers.

  • Substitution: Various substituted ethers and alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: Investigated for potential therapeutic uses, such as in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis- exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1,3-Bis(dimethylamino)-2-propanol

  • Butane, 2,2,3,3-tetramethyl-

  • Poly(oxy-1,2-ethanediyl),.alpha.-methyl-.omega.-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propoxy]-

Uniqueness: 1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis- is unique due to its specific structural features, such as the presence of multiple ether and hydroxyl groups. These features contribute to its distinct chemical reactivity and versatility in various applications.

Properties

IUPAC Name

3-[3-(3-hydroxypropoxy)-2,3-dimethylbutan-2-yl]oxypropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c1-11(2,15-9-5-7-13)12(3,4)16-10-6-8-14/h13-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRVZMCFNWLTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)OCCCO)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448880
Record name 1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150523-76-5
Record name 1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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